N-Desethyl Chloroquine Hydrochloride is a significant metabolite of chloroquine, a widely used antimalarial drug. It's formed through the N-dealkylation of chloroquine in the liver. [] This metabolite plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of chloroquine in the human body. While it exhibits antimalarial activity itself, its potency is generally lower compared to the parent drug, chloroquine. [, ]
N-Desethyl Chloroquine Hydrochloride is a significant metabolite of chloroquine, which is a well-known antimalarial medication. This compound is primarily formed through the N-dealkylation process of chloroquine, facilitated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. The compound has garnered attention not only for its role in drug metabolism but also for its potential therapeutic applications in various diseases, including malaria and autoimmune disorders.
N-Desethyl Chloroquine Hydrochloride can be classified as a pharmaceutical metabolite. It is derived from chloroquine, which belongs to the class of 4-aminoquinoline compounds. The chemical structure of N-Desethyl Chloroquine Hydrochloride allows it to exhibit biological activity similar to its parent compound, making it an important subject of study in pharmacology and medicinal chemistry.
The synthesis of N-Desethyl Chloroquine Hydrochloride typically involves the N-dealkylation of chloroquine. This process can be achieved through various methods, including:
One common synthetic route involves the use of hydrochloric acid under controlled conditions to ensure the selective removal of the ethyl group. High-performance liquid chromatography (HPLC) is often employed in industrial settings to purify and quantify the compound, ensuring high purity levels necessary for pharmaceutical applications.
N-Desethyl Chloroquine Hydrochloride has a molecular formula of C18H22ClN3O, with a molecular weight of approximately 345.84 g/mol. The structural representation includes a quinoline ring system, which is characteristic of chloroquine derivatives.
N-Desethyl Chloroquine Hydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions are crucial, often requiring controlled temperatures and pressures to achieve desired outcomes .
The mechanism of action for N-Desethyl Chloroquine Hydrochloride primarily involves its interaction with malarial parasites. It inhibits heme polymerase in malarial trophozoites, preventing the conversion of heme into hemazoin. This inhibition leads to the accumulation of toxic heme within the parasite, ultimately resulting in cell death .
Relevant data indicate that the compound's stability and reactivity are influenced by its molecular structure and environmental conditions .
N-Desethyl Chloroquine Hydrochloride has diverse applications across several scientific fields:
N-Desethylchloroquine (NDCQ) hydrochloride is the principal pharmacologically active metabolite of chloroquine (CQ), formed via hepatic cytochrome P450 (CYP)-mediated N-dealkylation. This biotransformation is critical to the therapeutic efficacy of chloroquine-based antimalarial regimens. Unlike the parent compound, NDCQ exhibits distinct pharmacokinetic properties, including reduced plasma protein binding affinity (46-74% vs. CQ's higher binding) and altered tissue distribution patterns [1] [4]. The metabolite retains significant antimalarial activity by inhibiting heme polymerization in Plasmodium species, though with approximately 30% reduced potency compared to chloroquine [4] [9].
Metabolic studies reveal that NDCQ accounts for ~30% of total antimalarial activity in vivo, contributing substantially to the sustained therapeutic effect observed after chloroquine administration. Its elimination half-life (20-60 days) parallels chloroquine's prolonged terminal phase due to extensive tissue sequestration and slow release from peripheral compartments [3] [6]. Renal excretion constitutes the primary elimination pathway, with 50% of administered chloroquine dose recovered as unchanged drug and metabolites (10% as NDCQ) in urine [4].
Table 1: Comparative Pharmacokinetic Properties of Chloroquine and N-Desethylchloroquine
Parameter | Chloroquine | N-Desethylchloroquine | Source |
---|---|---|---|
Molecular Weight | 319.9 g/mol (base) | 291.9 g/mol (est. base) | [1] [4] |
Plasma Protein Binding | 46-74% | Lower than parent compound | [4] |
Formation Pathway | Parent drug | CYP2C8/CYP3A4 metabolism | [4] [7] |
Elimination Half-life | 20-60 days | Comparable to parent | [3] [6] |
Antimalarial Activity | Reference (100%) | ~70% of parent compound | [9] |
The development of 4-aminoquinoline antimalarials represents a landmark in therapeutic repurposing. Discovered in 1934 as synthetic alternatives to quinine, chloroquine derivatives were initially abandoned due to toxicity concerns before being revived during World War II for malaria prophylaxis [1]. The historical trajectory reveals three key repurposing milestones:
Antimalarial to Antirheumatic Transition (1950s): Clinical observations of autoimmune symptom improvement in servicemen receiving chloroquine for malaria prophylaxis led to formal investigation for rheumatic conditions. Hydroxychloroquine (HCQ), synthesized in 1946, subsequently became preferred for autoimmune diseases due to its superior safety profile and reduced retinal toxicity risk compared to chloroquine [1].
Antiviral Applications (2010s): The discovery of CQ/HCQ's ability to inhibit viral entry mechanisms through pH modulation of endosomes and lysosomes prompted investigation against HIV, Zika virus, and SARS-CoV-2. In Zika virus models, chloroquine significantly attenuated vertical transmission by reducing fetal viral load >20-fold without contraindications for pregnancy [10]. Similarly, in vitro studies demonstrated inhibition of SARS-CoV-2 spike protein binding via interference with ACE2 glycosylation [4] [8].
Oncology Adjuvant Exploration: Emerging research leverages NDCQ's autophagy inhibition properties for cancer therapy. By accumulating in lysosomes and disrupting autophagic flux, the metabolite potentiates chemotherapy-induced apoptosis in malignant cells [5].
Table 2: Evolution of Chloroquine Derivative Repurposing
Era | Therapeutic Area | Key Derivative | Mechanistic Insight |
---|---|---|---|
1940s-1950s | Malaria Prophylaxis | Chloroquine phosphate | Heme polymerase inhibition in Plasmodium |
1950s-1970s | Rheumatology | Hydroxychloroquine sulfate | TLR9 inhibition; Autophagy modulation |
2010s | Virology | Chloroquine/HCQ | Endosomal pH alteration; ACE2 glycosylation inhibition |
2020s | Oncology (Investigational) | Chloroquine metabolites | Lysosomal disruption; Chemosensitization |
NDCQ serves as an indispensable biomarker for optimizing 4-aminoquinoline dosing regimens across diverse populations. Population pharmacokinetic studies demonstrate that NDCQ plasma concentrations correlate with:
Population pharmacokinetic modeling incorporating NDCQ parameters enables precision dosing adjustments. A three-compartment model with transit absorption accurately predicts NDCQ concentrations in diverse scenarios:
k_{trans} \xrightarrow{CQ} Central_{CQ} \xrightarrow{k_{met}} Central_{NDCQ} \rightleftharpoons Peripheral_{NDCQ}
Where ktrans represents absorption rate constants, and kmet the metabolism rate from chloroquine to NDCQ [9]. This model accounts for allometric weight scaling and genetic polymorphisms in CYP450 enzymes affecting metabolite generation.
Table 3: Covariates Influencing N-Desethylchloroquine Pharmacokinetics
Covariate | Effect on NDCQ Exposure | Clinical Implication |
---|---|---|
Pregnancy | ↓45% AUC | Requires dose adjustment in malaria prevention |
Efavirenz co-administration | ↓ Formation rate; ↑ CQ:NDCQ ratio | Monitor therapeutic efficacy in HIV/malaria coinfection |
Renal Impairment | ↑ Terminal half-life | Risk of metabolite accumulation; reduce dosing frequency |
CYP2C8 Polymorphisms | Variable formation rates | Potential for pharmacogenetic-guided dosing |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7